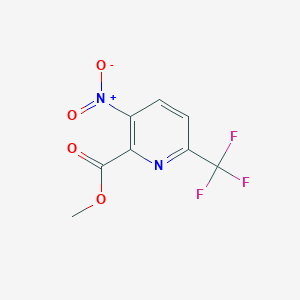
Methyl3-nitro-6-(trifluoromethyl)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-6-(trifluoromethyl)picolinate typically involves the nitration of 6-(trifluoromethyl)picolinic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 3-nitro-6-(trifluoromethyl)picolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-nitro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-amino-6-(trifluoromethyl)picolinate.
Substitution: Various substituted picolinates depending on the nucleophile used.
Hydrolysis: 3-nitro-6-(trifluoromethyl)picolinic acid.
Aplicaciones Científicas De Investigación
Methyl 3-nitro-6-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological targets.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3-nitro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Methyl 3-nitro-6-(trifluoromethyl)picolinate can be compared to other picolinate derivatives, such as:
Methyl 3-nitro-2-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 2-position.
Methyl 3-nitro-4-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 4-position.
Methyl 3-nitro-5-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 5-position.
The uniqueness of Methyl 3-nitro-6-(trifluoromethyl)picolinate lies in the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H5F3N2O4 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
methyl 3-nitro-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3N2O4/c1-17-7(14)6-4(13(15)16)2-3-5(12-6)8(9,10)11/h2-3H,1H3 |
Clave InChI |
LOUQVYDIDOBACL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
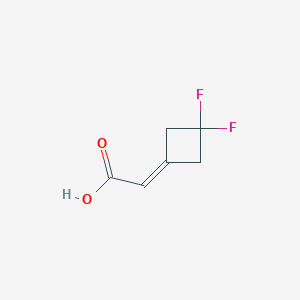

![tert-butyl (1S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012843.png)
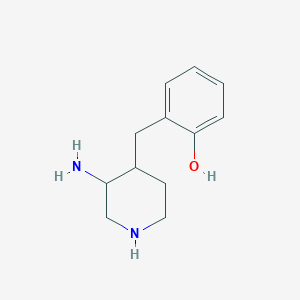
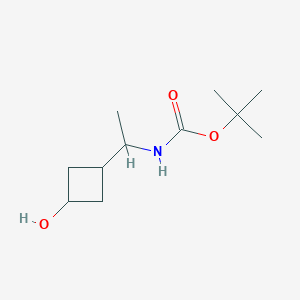
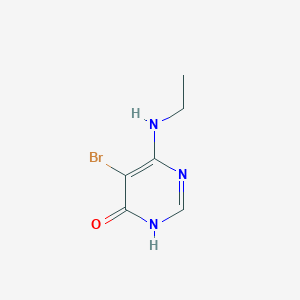
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
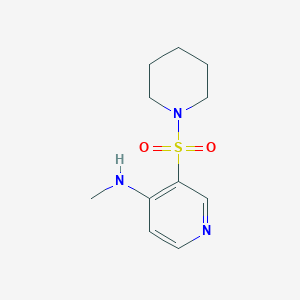

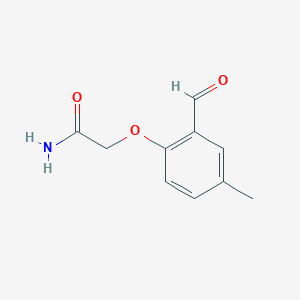

![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
